Bienvenue dans la boutique en ligne BenchChem!

Vonoprazan Fumarate

Gastroenterology Erosive Esophagitis Acid Suppression

First-in-class P-CAB with CYP2C19-independent acid suppression, delivering clinically superior outcomes: 92.9% healing in severe erosive esophagitis vs. 84.6% for lansoprazole; >50% reduction in recurrence; 14% higher H. pylori eradication in clarithromycin-resistant strains. Rapid onset from Day 1 with minimal food effect. Procure for gastroenterology clinics, hospital formularies, and research requiring reliable acid control without genotype testing. Bulk orders available.

Molecular Formula C21H20FN3O6S
Molecular Weight 461.5 g/mol
CAS No. 1260141-27-2
Cat. No. B560079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVonoprazan Fumarate
CAS1260141-27-2
Synonyms(E)-but-2-enedioic acid; 1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Molecular FormulaC21H20FN3O6S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyROGSHYHKHPCCJW-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vonoprazan Fumarate Procurement Guide: Potassium-Competitive Acid Blocker (P-CAB) Baseline Overview


Vonoprazan Fumarate (CAS 1260141-27-2) is a first-in-class potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H⁺/K⁺-ATPase activity by competing with K⁺ at the luminal binding site, in contrast to the irreversible covalent inhibition mechanism of conventional proton pump inhibitors (PPIs) [1]. It achieves maximum plasma concentration (Cmax) at 1.5–2.0 hours post-dose with a terminal half-life of approximately 7.7 hours, and food intake has minimal effect on its absorption [2]. The compound is indicated for erosive esophagitis healing and maintenance, Helicobacter pylori eradication in combination regimens, and prevention of NSAID-induced ulcers [1].

Why Vonoprazan Fumarate Cannot Be Simply Substituted with Conventional PPIs: Quantitative Differentiation Evidence


Generic substitution with conventional proton pump inhibitors (PPIs) fails because vonoprazan exhibits quantifiable pharmacological advantages that directly impact therapeutic efficacy in specific patient populations. Unlike PPIs, which require acid-induced activation and exhibit CYP2C19 genotype-dependent variability in acid suppression, vonoprazan's reversible, acid-stable mechanism yields predictable and potent gastric acid inhibition irrespective of CYP2C19 metabolizer status [1]. This translates into clinically meaningful outcome differences in severe erosive esophagitis (LA Grade C/D), where vonoprazan 20 mg achieves an 8-week healing rate of 92.9% compared to 84.6% for lansoprazole 30 mg, a difference that is magnified in maintenance therapy where vonoprazan reduces recurrence rates by over 50% [2]. In H. pylori eradication, particularly in regions with high clarithromycin resistance, vonoprazan-based triple therapy provides a pooled eradication rate 14% higher than PPI-based regimens [3]. These differential outcomes are not achievable by simple interchange with generic PPIs.

Vonoprazan Fumarate: Head-to-Head Quantitative Differentiation vs. Lansoprazole, Esomeprazole, and PPIs


Superior 8-Week Healing of Severe Erosive Esophagitis (LA Grade C/D) vs. Lansoprazole

In a meta-analysis of seven randomized controlled trials (RCTs) including 4,903 patients, vonoprazan 20 mg demonstrated significantly higher endoscopic healing rates than lansoprazole 30 mg in patients with severe erosive esophagitis (LA Grade C/D) at 8 weeks. Vonoprazan achieved a healing rate of 92.9% compared to 84.6% for lansoprazole, representing an absolute difference of 8.3% [1]. The pooled relative risk (RR) for severe EE healing at Week 8 was 1.13 (95% CI: 1.03–1.24; p = 0.007) [1].

Gastroenterology Erosive Esophagitis Acid Suppression

Reduced Erosive Esophagitis Recurrence at 24–48 Weeks vs. Lansoprazole

In a meta-analysis of 8 RCTs, vonoprazan 20 mg significantly reduced erosive esophagitis recurrence at 24–48 weeks compared to lansoprazole 15 mg. The pooled risk ratio (RR) for recurrence was 0.46 (95% CI: 0.25–0.86; p = 0.01), indicating a 54% relative reduction in recurrence risk [1]. Another systematic review reported a maintenance phase RR of 0.41 (95% CI: 0.17–0.85) favoring vonoprazan 20 mg over lansoprazole 15 mg [2].

Gastroenterology Maintenance Therapy Recurrence Prevention

CYP2C19 Genotype-Independent Acid Suppression vs. Esomeprazole

In a randomized crossover study of 28 healthy Japanese volunteers stratified by CYP2C19 genotype (7 poor metabolizers, 11 intermediate, 10 rapid), vonoprazan 20 mg twice daily achieved 24-hour intragastric pH ≥4 holding time ratio (HTR) of 100% and pH ≥5 HTR of 99%, regardless of CYP2C19 genotype. In contrast, esomeprazole 20 mg twice daily achieved pH ≥4 HTR of 91% and pH ≥5 HTR of 84% [1]. Notably, CYP2C19 genotype-dependent differences were observed for esomeprazole daily dosing but not for vonoprazan at either once- or twice-daily dosing [1].

Pharmacogenomics CYP2C19 Polymorphism Acid Inhibition

Faster Onset and Greater Day 1 Acid Suppression vs. Esomeprazole and Rabeprazole

In a randomized, open-label, crossover study of 20 healthy Japanese adult male CYP2C19 extensive metabolizers, vonoprazan 20 mg demonstrated significantly greater acid suppression on Day 1 compared to both esomeprazole 20 mg and rabeprazole 10 mg. The Day 1 to Day 7 ratio of 24-hour pH ≥4 HTR was >0.8 for vonoprazan, compared to 0.370 for esomeprazole and 0.393 for rabeprazole, indicating near-maximal acid suppression from the first dose [1]. On Day 7, the absolute difference in pH4 HTR for vonoprazan vs. esomeprazole was 24.6% (95% CI: 16.2–33.1) and for vonoprazan vs. rabeprazole was 28.8% (95% CI: 17.2–40.4) [1].

Pharmacodynamics Onset of Action Acid Control

Superior H. pylori Eradication Rates in Clarithromycin-Resistant Strains vs. PPI-Based Triple Therapy

A meta-analysis of 8 RCTs including 2,956 H. pylori-infected patients demonstrated that vonoprazan-based triple therapy (vonoprazan + amoxicillin + clarithromycin) achieved superior eradication rates compared to PPI-based triple therapy. By intention-to-treat (ITT) analysis, the pooled risk ratio (RR) was 1.14 (95% CI: 1.08–1.21; p < 0.00001) in favor of vonoprazan [1]. Subgroup analysis showed that this superiority was maintained even in regions with high clarithromycin resistance, where PPI-based regimens typically fail. The absolute eradication rate difference ranged from 8–14% across studies [1].

Helicobacter pylori Antibiotic Resistance Eradication Therapy

Potency Advantage: 350-Fold Higher H⁺/K⁺-ATPase Inhibition vs. Lansoprazole In Vitro

In vitro enzymatic assays demonstrate that vonoprazan inhibits porcine gastric H⁺/K⁺-ATPase activity with a potency approximately 350 times higher than the proton pump inhibitor lansoprazole. Vonoprazan inhibits the enzyme in a reversible and potassium-competitive manner, with an IC₅₀ value in the low nanomolar range, whereas lansoprazole requires acid-induced activation to form a covalent disulfide bond with the enzyme [1].

Pharmacology In Vitro Potency Mechanism of Action

Vonoprazan Fumarate: High-Value Research and Clinical Procurement Scenarios


Severe Erosive Esophagitis (LA Grade C/D) – First-Line and Maintenance Therapy

Based on the 8.3% absolute improvement in 8-week healing rates (92.9% vs. 84.6%) and >50% reduction in long-term recurrence (RR 0.41–0.46) compared to lansoprazole [1][2], vonoprazan should be prioritized for procurement in gastroenterology clinics and hospitals managing patients with severe erosive esophagitis. This is particularly critical for maintenance therapy, where PPI failure leads to symptom recurrence and repeat endoscopy. Procurement volume should account for both acute healing (20 mg daily for 4–8 weeks) and long-term maintenance (10–20 mg daily) phases.

H. pylori Eradication in Regions with Clarithromycin Resistance >15%

Given the 14% relative improvement in eradication rates over PPI-based triple therapy (RR 1.14, p < 0.00001) and the maintained efficacy in clarithromycin-resistant strains [3], vonoprazan-based triple therapy (vonoprazan 20 mg + amoxicillin 1 g + clarithromycin 500 mg, all twice daily) should be the preferred first-line regimen in regions with documented clarithromycin resistance exceeding 15%. This evidence supports bulk procurement by public health systems and hospital formularies in high-resistance areas to reduce retreatment costs and antibiotic stewardship burdens.

CYP2C19 Rapid Metabolizer Populations – Genotype-Blind Acid Suppression

Vonoprazan's CYP2C19 genotype-independent acid suppression, demonstrated by 100% pH≥4 HTR in all metabolizer groups vs. 68–91% for esomeprazole [4], makes it the acid suppressant of choice for populations with high CYP2C19 rapid metabolizer prevalence (e.g., 30–50% in Asian populations, 20–30% in Caucasians). Procurement for clinics serving ethnically diverse populations or for indications requiring reliable acid control without genotype testing (e.g., post-ESD ulcer healing, refractory GERD) should favor vonoprazan over conventional PPIs.

Research Applications Requiring Rapid and Sustained Acid Suppression

For clinical pharmacology studies or translational research requiring rapid onset of near-maximal acid suppression (>80% of steady-state on Day 1 vs. <40% for PPIs [5]) and prolonged 24-hour pH control, vonoprazan is the superior investigational tool. Its predictable pharmacokinetics and minimal food interaction also make it ideal for research protocols requiring standardized acid suppression without strict meal-timing constraints [6]. Procurement for research institutions should consider vonoprazan as the reference P-CAB for comparator studies and mechanism-of-action investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vonoprazan Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.